molecular formula C11H11NO B2413695 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile CAS No. 135634-51-4

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile

Cat. No.: B2413695
CAS No.: 135634-51-4
M. Wt: 173.215
InChI Key: VLGNWVGVGYXYBP-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNWVGVGYXYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile typically involves the alkylation of 2,3-dihydrobenzofuran with a suitable nitrile precursor. One common method includes the reaction of 2,3-dihydrobenzofuran with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context .

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. The benzofuran scaffold is known for its diverse pharmacological effects, and derivatives have shown promise in treating various diseases.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile have been evaluated against multidrug-resistant strains of bacteria. Some studies report minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium species .

The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile exerts its biological effects likely involves interaction with specific molecular targets.

Target Receptors:

  • Cannabinoid Receptors: Some derivatives have been shown to act as selective agonists for cannabinoid receptor 2 (CB2), which is linked to anti-inflammatory effects without central nervous system side effects .
  • Cell Growth Inhibition: Certain studies suggest that the compound may inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile.

Table 1: Summary of Biological Activities

Activity Reference Findings
AntimicrobialEffective against MRSA and Mycobacterium spp.
Anticancer Induces apoptosis in cancer cell lines
CB2 Agonism Selective agonist with anti-inflammatory properties

Research Applications

The compound has potential applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications due to structural similarities with bioactive benzofuran derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves functionalizing the 2,3-dihydrobenzofuran core via electrophilic substitution or coupling reactions. For example, a nitrile group can be introduced using AgCN under reflux conditions in acetonitrile, as demonstrated in analogous dihydrobenzofuran syntheses . Key intermediates (e.g., brominated precursors) should be characterized via 1H^1H-NMR to confirm regioselectivity and GC-MS for purity validation. FT-IR can verify nitrile incorporation (C≡N stretch ~2200 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for molecular formula confirmation. 13C^{13}C-NMR is essential to distinguish the nitrile carbon (δ ~115-120 ppm) and dihydrobenzofuran carbons. X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof, with refinement using SHELXL software .

Q. How can researchers ensure reproducibility in synthesizing 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile?

  • Methodological Answer : Strict control of reaction parameters (e.g., temperature, solvent purity) is vital. For example, AgCN-mediated cyanation requires anhydrous conditions and inert atmospheres to prevent side reactions. Documenting solvent batch sources and catalyst activity (via ICP-OES for metal content) minimizes variability .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved using crystallographic data?

  • Methodological Answer : For ambiguous regiochemistry or stereochemistry, single-crystal X-ray diffraction (SC-XRD) with SHELX suite refinement is recommended. Twinning or low-resolution data may require iterative refinement (SHELXL) and validation via R-factor convergence (<5%). For dynamic structures, complement with DFT calculations to compare experimental and theoretical bond lengths .

Q. What strategies optimize reaction yields in multi-step syntheses involving this nitrile derivative?

  • Methodological Answer : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). For example, in Pd-catalyzed coupling steps, ligand screening (e.g., XPhos vs. SPhos) can enhance efficiency. Monitor intermediates via inline FT-IR or UPLC-MS to terminate reactions at optimal conversion points .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer : Cross-validate data using orthogonal methods. For melting point variations, perform DSC to detect polymorphs. Solubility contradictions may arise from solvent impurities; use Karl Fischer titration for water content analysis. Statistical tools (e.g., Grubbs’ test) can identify outliers in literature data .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Software like Gaussian or ORCA can simulate transition states for cyano-group reactivity. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Data Analysis & Troubleshooting

Q. How can researchers analyze conflicting bioactivity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis with standardized controls (e.g., IC50_{50} normalization). Check for assay interference (e.g., nitrile hydrolysis under physiological conditions via LC-MS). Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity cliffs .

Q. What are best practices for validating synthetic byproducts or degradation products?

  • Methodological Answer : Use LC-HRMS with fragmentation patterns (MS/MS) to identify unknowns. Compare with spectral databases (e.g., mzCloud). For degradation studies, employ forced degradation (heat/humidity) and track stability via QbD principles .

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